N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide, also known as MitoBloCK-7, is a small molecule inhibitor that targets mitochondrial complex I. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Mechanism of Action
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide targets mitochondrial complex I, which is a critical component of the electron transport chain. By inhibiting complex I, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide reduces the production of ATP and increases the production of reactive oxygen species. This leads to the induction of apoptosis in cancer cells and the activation of cellular stress responses in neurons.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide induces apoptosis by activating the intrinsic pathway and reducing the expression of anti-apoptotic proteins. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide reduces the production of reactive oxygen species, which can cause DNA damage and promote cancer cell growth.
In neurons, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide improves mitochondrial function by reducing oxidative stress and increasing ATP production. This leads to a reduction in neuronal cell death and an improvement in cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide is its specificity for mitochondrial complex I. This allows for targeted inhibition of complex I and reduces the potential for off-target effects. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have low toxicity in animal models.
However, one of the limitations of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide is complex and time-consuming, which can limit its availability for research studies.
Future Directions
There are several future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in vivo.
Another area of research is the potential use of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in combination with other drugs for cancer therapy. Studies have shown that N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide enhances the efficacy of chemotherapy drugs, and further research is needed to determine the optimal drug combinations for cancer treatment.
Finally, there is potential for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in the treatment of other diseases, such as metabolic disorders and cardiovascular diseases. Further studies are needed to determine the efficacy of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in these diseases and to identify potential off-target effects.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been extensively studied in various scientific research applications. One of the major areas of research is cancer therapy. Studies have shown that N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and reducing the production of reactive oxygen species. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, in cancer treatment.
Another area of research is neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to improve mitochondrial function and reduce neuronal cell death in animal models of these diseases. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to improve cognitive function in aged mice.
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxofluorene-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c1-27-12-9-10-17-18(11-12)28-22(23-17)24-21(26)16-8-4-7-15-19(16)13-5-2-3-6-14(13)20(15)25/h2-11H,1H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQXOARVYCIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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